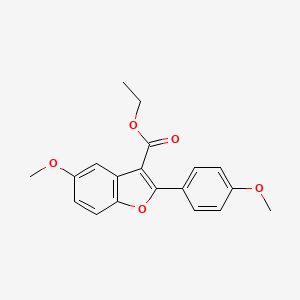

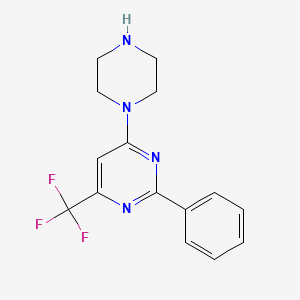

![molecular formula C14H8N2O2S B2669476 [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile CAS No. 88735-45-9](/img/structure/B2669476.png)

[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile

説明

[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile is a chemical compound with the molecular formula C14H8N2O2S and a molecular weight of 268.29. It is a derivative of coumarin, also known as 2H-chromen-2-one, which is a two-ring system consisting of a benzene ring fused with an α-pyrone nucleus .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was synthesized in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques. For example, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, (4-hydroxy-2-oxo-2H-chromen-3-yl)methyl pyrrolidine-1-carbodithioate (HCDTC) was used as a novel chromogenic reagent. HCDTC immediately reacts with Cu(II) and formed a yellow-colored hydrophobic Cu(II)–HCDTC complex that showed a maximum absorbance at 445 nm .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, HCDTC forms a highly sensitive yellow-colored complex with copper (II) (1:4 [copper (II): ligand]) in a wide pH range which shows maximum absorbance at 445 nm .

科学的研究の応用

Antioxidant Activity

[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile and its derivatives have been studied for their potential antioxidant activities. For instance, El‐Mekabaty (2015) conducted research on the synthesis of heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, derived from acetonitrile compounds. This research highlighted the synthesis of compounds like pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene, which showed antioxidant activity nearly equal to that of ascorbic acid (El‐Mekabaty, 2015).

Synthesis under Environmentally Benign Conditions

Kavitha et al. (2018) outlined an efficient method for synthesizing novel compounds using 2-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]acetonitrile. This method employs a one-pot four-component reaction under green conditions, demonstrating the compound's applicability in sustainable chemistry (Kavitha, Srikrishna, Dubey, & Aparna, 2018).

Use in Organic Synthesis

In 2019, Kavitha et al. presented a method for condensing various aldehydes with 2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetonitrile. This research demonstrates the compound's utility in expanding the scope of organic synthesis, utilizing green and eco-friendly reagents (Kavitha, Srikrishna, Dubey, & Aparna, 2019).

Application in Molecular Docking Studies

Ghada E. Abd El Ghani et al. (2022) used chromeno[4,3-b]pyridine derivatives, synthesized from a related acetonitrile compound, in molecular docking studies. This research explored their application in assessing anticancer activities, particularly for breast cancer, demonstrating the compound's relevance in pharmacological research (Ghada E. Abd El Ghani, Elmorsy, & Ibrahim, 2022).

Synthesis of Novel Heterocyclic Compounds

Research by Mekky & Sanad (2019) explored the synthesis of novel bis(chromenes) and bis(chromeno[3,4-C]pyridine) incorporating piperazine moiety, using derivatives of this compound. This work contributes to the development of new heterocyclic compounds with potential applications in various fields (Mekky & Sanad, 2019).

Catalytic Reactions

The compound has been used in catalytic reactions to synthesize other complex molecules. Yin et al. (2013) described a selective synthesis of cyano-functionalized 2-aryl-4H-chromenes and 2-amino-4H-chromene-3-carbonitriles, demonstrating the versatility of acetonitrile derivatives in catalytic reactions (Yin, Shi, Xu, Wei, & Tao, 2013).

作用機序

The mechanism of action of similar compounds has been explored. For example, coumarins exhibited significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, regulating the reactive oxygen species, among others .

将来の方向性

特性

IUPAC Name |

2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O2S/c15-6-5-13-16-11(8-19-13)10-7-9-3-1-2-4-12(9)18-14(10)17/h1-4,7-8H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOYVVGSHNVEQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101327612 | |

| Record name | 2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809373 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

88735-45-9 | |

| Record name | 2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2669394.png)

![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2669397.png)

![N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2669399.png)

![7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2669403.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2669404.png)

![N-[3-(2-methoxyethoxy)propyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B2669407.png)

![2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)hexanoic acid](/img/structure/B2669411.png)

![6-Cyclopropyl-3-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2669413.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2669416.png)